2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid
Description
The compound 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid (molecular formula: C₁₅H₁₅ClN₄O₄, molecular weight: 350.76 g/mol) features a 1,2,4-oxadiazolidine core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 2, and an acetic acid moiety at position 3.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-13-11(17)14(9(18-13)6-10(15)16)8-4-2-7(12)3-5-8/h2-5,9H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGXYHNEFZYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to form the oxadiazolidinone ring. One common method involves the use of dichloromethane or toluene as solvents, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dichloromethane, toluene, acetic acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiallergic Properties
The compound is structurally related to cetirizine, a well-known antihistamine used for treating allergic conditions such as allergic rhinitis and urticaria. Research indicates that derivatives of oxadiazolidine compounds exhibit similar pharmacological effects, targeting histamine receptors and providing relief from allergy symptoms. The synthesis of these compounds often involves modifications that enhance their efficacy and reduce side effects .
1.2 Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those related to 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid. For instance, compounds with oxadiazole moieties have shown selective inhibition against various cancer cell lines, including pancreatic and melanoma cells. These studies suggest that the incorporation of oxadiazole rings can significantly enhance the cytotoxicity of the compounds against cancerous cells .
2.1 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and have been implicated in cancer progression. Certain derivatives have demonstrated nanomolar inhibition against specific isoforms of carbonic anhydrases (hCA IX and hCA II), indicating their potential as therapeutic agents in cancer treatment .
2.2 Anti-inflammatory Effects
In addition to its antihistaminic properties, the compound may also exhibit anti-inflammatory effects. Related oxadiazole derivatives have been studied for their ability to modulate inflammatory pathways, suggesting that they could be beneficial in treating conditions characterized by excessive inflammation .
Synthetic Methodologies
3.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. The methods often leverage readily available starting materials and utilize various coupling reactions to construct the oxadiazole framework .
3.2 Case Studies on Synthesis
Several studies have documented the successful synthesis of oxadiazole derivatives through innovative approaches such as microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times. These advancements not only improve efficiency but also contribute to greener chemistry practices in pharmaceutical development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
Quinazolinone Derivatives
- Example: 2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic acid () Core Structure: Quinazolinone (a fused bicyclic system with a ketone group). The melting point (213°C) and IR data (e.g., 1707 cm⁻¹ for C=O) highlight its crystalline stability . Biological Relevance: Quinazolinones are known for antimicrobial and anticancer activities, suggesting divergent applications compared to oxadiazolidines.
Thiazole Derivatives
- Examples : SMVA-10, SMVA-60 ()
- Core Structure : Thiazole (5-membered ring with nitrogen and sulfur).
- Key Differences : Thiazole derivatives like SMVA-10 exhibit cardiovascular effects (e.g., reduced developed tension with acetylcholine). The sulfur atom enhances metabolic stability compared to oxadiazolidine’s oxygen .
- Activity : Thiazole-based compounds show variable effects on heart rate and vasodilation, indicating structure-activity dependencies.
Thiazolidinone Derivatives
- Example: [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid () Core Structure: Thiazolidinone (5-membered ring with sulfur and ketone). Key Differences: The thiazolidinone’s ketone and sulfur atoms may enhance hydrogen bonding and redox activity. Anti-T.
1,3,4-Oxadiazole Derivatives
Substituent and Functional Group Comparisons
Chlorophenyl Group
- Present in the target compound and analogs like SMVA-10 () and cetirizine derivatives (–13).
- Role : Enhances lipophilicity and influences receptor binding. In cetirizine, the chlorophenyl group is critical for antihistamine activity .
Acetic Acid Moiety
- Common in all compared compounds.
Physicochemical Properties
Biological Activity
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the field of oncology. The oxadiazolidin core structure has been associated with various pharmacological properties, including anti-cancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazolidin ring, which is known for its ability to interact with biological targets. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with cellular membranes.
Biological Activity Overview
Research has indicated that derivatives of oxadiazolidin compounds exhibit significant biological activities, particularly in cancer treatment. Studies have shown that modifications to the oxadiazolidin structure can enhance cytotoxic effects against various cancer cell lines.
Table 1: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| Other Oxadiazolidin Derivatives | U-937 (Leukemia) | <0.12 | Apoptosis induction |
| Doxorubicin (Reference) | MCF-7 | 10.38 | DNA intercalation |
The primary mechanism through which this compound exhibits its biological activity is through the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that this compound increases the expression levels of p53 and promotes caspase activation, leading to programmed cell death.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various oxadiazolidin derivatives on MCF-7 and U-937 cell lines. The results indicated that this compound exhibited comparable cytotoxicity to doxorubicin but with a distinct mechanism involving apoptosis rather than direct DNA damage.
- Mechanistic Insights : Western blot analysis revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. This suggests that the compound may modulate apoptotic pathways effectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid?
- Methodology :
-
Step 1 : Start with the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .
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Step 2 : Cyclize the oxime with methyl isocyanate in the presence of a base (e.g., K₂CO₃) to form the 1,2,4-oxadiazolidin-3-one core.
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Step 3 : Introduce the acetic acid moiety via nucleophilic substitution using chloroacetic acid derivatives under reflux conditions in a polar aprotic solvent (e.g., DMF) .
-
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH, EtOH, 80°C | 85 | - |
| 2 | Methyl isocyanate, K₂CO₃, DCM, RT | 72 | 95 |
| 3 | Chloroacetic acid, DMF, 100°C | 68 | 98 |
Q. How to characterize the structural features of this compound using spectroscopic methods?
- Methodology :
- FT-IR : Identify the carbonyl stretch (C=O) of the oxadiazolidinone ring at ~1700–1750 cm⁻¹ and the carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
- ¹H NMR : Key signals include:
- Singlet for methyl group (2-methyl) at δ ~1.8–2.1 ppm.
- Multiplet for 4-chlorophenyl aromatic protons at δ ~7.3–7.5 ppm.
- Carboxylic acid proton (broad) at δ ~12–13 ppm .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Resolve bond angles and torsional strain in the oxadiazolidinone ring .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data for oxadiazolidinone derivatives?
- Methodology :
-
Hypothesis Testing : Compare the target compound’s activity against structurally similar analogs (e.g., triazole or thiadiazole derivatives) to isolate the role of the oxadiazolidinone ring .
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Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial enoyl-ACP reductase) and correlate with MIC values .
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Data Normalization : Account for variations in assay conditions (e.g., pH, solvent) by standardizing protocols across replicates .
- Example Conflict : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differential membrane permeability. Validate via liposome permeability assays .
Q. What computational strategies can predict the stability of the oxadiazolidinone ring under varying pH conditions?
- Methodology :
-
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate ring strain and electron density distribution. Predict hydrolysis susceptibility at acidic (pH 2–4) vs. neutral conditions .
-
MD Simulations : Simulate solvation in aqueous buffers (e.g., PBS) to model hydrogen-bonding interactions between the carboxylic acid group and water molecules .
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Experimental Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodology :
-
DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps) to identify robust conditions .
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Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reduce side reactions .
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Process Analytics : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust feed rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
